molecular formula C15H19FN4O3 B5320040 N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide

N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide

Katalognummer B5320040
Molekulargewicht: 322.33 g/mol
InChI-Schlüssel: OXSWVOZKHNKBKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, commonly known as FPGN22, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPGN22 belongs to the class of piperazine derivatives and is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). The inhibition of DPP-IV has been shown to have beneficial effects in the treatment of various diseases, such as type 2 diabetes, obesity, and cancer.

Wirkmechanismus

FPGN22 exerts its pharmacological effects by inhibiting the enzyme N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide. This compound is a peptidase that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of this compound results in increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion, reduce glucagon secretion, and promote satiety. This mechanism of action makes FPGN22 a promising candidate for the treatment of type 2 diabetes and obesity.
Biochemical and Physiological Effects
FPGN22 has been shown to have a number of biochemical and physiological effects. In animal models of type 2 diabetes, FPGN22 has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce fasting blood glucose levels. In obese mice, FPGN22 has been shown to reduce body weight gain, adiposity, and hepatic steatosis. FPGN22 has also been shown to have anticancer properties, inhibiting the proliferation of cancer cells and inducing apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of FPGN22 is its specificity for N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, which makes it a useful tool for studying the role of this compound in various physiological processes. However, one limitation of FPGN22 is its relatively low potency compared to other this compound inhibitors. This may limit its usefulness in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on FPGN22. One area of interest is the development of more potent analogs of FPGN22 that could be used for therapeutic applications. Another area of interest is the investigation of the anticancer properties of FPGN22 and its analogs. Finally, further research is needed to fully elucidate the mechanisms underlying the beneficial effects of FPGN22 in type 2 diabetes and obesity.

Synthesemethoden

The synthesis of FPGN22 involves a multistep process that begins with the reaction of 3-fluorobenzylamine with ethyl 2-oxoacetate to form ethyl 2-(3-fluorobenzyl)-2-oxoacetate. This intermediate is then reacted with piperazine to form N-(3-fluorobenzyl)-2,2-dimethyl-4-oxo-1,3-piperazine-dicarboxamide. The final step involves the reaction of this intermediate with glycine methyl ester to form FPGN22.

Wissenschaftliche Forschungsanwendungen

FPGN22 has been extensively studied for its potential therapeutic applications. The inhibition of N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide by FPGN22 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In addition, FPGN22 has been shown to reduce body weight gain and adiposity in obese mice. FPGN22 has also been investigated for its potential anticancer properties. Studies have shown that FPGN22 inhibits the proliferation of cancer cells and induces apoptosis.

Eigenschaften

IUPAC Name

N-(2-amino-2-oxoethyl)-2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O3/c16-11-3-1-2-10(6-11)9-20-5-4-18-15(23)12(20)7-14(22)19-8-13(17)21/h1-3,6,12H,4-5,7-9H2,(H2,17,21)(H,18,23)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSWVOZKHNKBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NCC(=O)N)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.